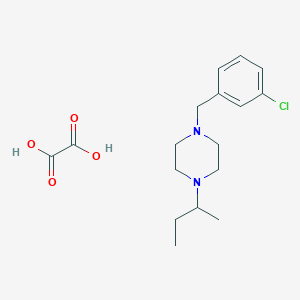
1-(2-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as 2-FPPP and is used in scientific research applications. This compound has gained popularity due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-FPPP is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
2-FPPP has been shown to have various biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which can lead to improved mood and reduced anxiety. It has also been shown to have stimulant properties, which can lead to increased energy and alertness. However, it can also have negative effects, such as increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-FPPP in lab experiments is its unique chemical structure, which allows for the study of the dopamine and serotonin systems in the brain. It is also relatively easy to synthesize and has a high purity when prepared using the appropriate reaction conditions and purification techniques. However, one of the limitations of using 2-FPPP in lab experiments is its potential for abuse, which can lead to ethical concerns.
Direcciones Futuras
There are several future directions for the study of 2-FPPP. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on the brain. Additionally, there is a need for more research on the long-term effects of 2-FPPP use and its potential for abuse.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine involves the reaction of 2-fluoroaniline with 1-methyl-3-phenylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction mixture is then treated with piperazine to obtain the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification techniques.
Aplicaciones Científicas De Investigación
2-FPPP has been used in various scientific research applications, including pharmacology, neurochemistry, and toxicology. It has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. It has also been used as a tool to study the dopamine and serotonin systems in the brain.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-17(11-12-18-7-3-2-4-8-18)22-13-15-23(16-14-22)20-10-6-5-9-19(20)21/h2-10,17H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWHYEJFCPWUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5456285 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B5153675.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5153678.png)

![ethyl 1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5153693.png)
![2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5153704.png)
![N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5153710.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5153716.png)
![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5153728.png)
![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B5153729.png)

![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153762.png)